molecular formula C12H9Cl2NO B596829 5-(2,5-Dichlorophenyl)-2-methoxypyridine CAS No. 1361876-26-7

5-(2,5-Dichlorophenyl)-2-methoxypyridine

Cat. No.: B596829
CAS No.: 1361876-26-7
M. Wt: 254.11
InChI Key: RUUGXCLBSJOWBR-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a 2,5-dichlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-2-methoxypyridine typically involves the reaction of 2,5-dichlorobenzaldehyde with 2-methoxypyridine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(2,5-Dichlorophenyl)-2-pyridinecarboxaldehyde or 5-(2,5-Dichlorophenyl)-2-pyridinecarboxylic acid.

    Reduction: Formation of 5-(2,5-Dichlorophenyl)-2-methoxyaniline or 5-(2,5-Dichlorophenyl)-2-methoxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-2-methoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl isocyanate
  • 2,5-Dichlorophenyl furfural
  • 2,5-Dichlorophenyl methanol

Uniqueness

5-(2,5-Dichlorophenyl)-2-methoxypyridine is unique due to its combination of a pyridine ring with a 2,5-dichlorophenyl group and a methoxy group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c1-16-12-5-2-8(7-15-12)10-6-9(13)3-4-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUGXCLBSJOWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742830
Record name 5-(2,5-Dichlorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361876-26-7
Record name 5-(2,5-Dichlorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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